molecular formula C11H9F3N2O B14891864 n-(4-Cyanobenzyl)-3,3,3-trifluoropropanamide

n-(4-Cyanobenzyl)-3,3,3-trifluoropropanamide

Cat. No.: B14891864
M. Wt: 242.20 g/mol
InChI Key: NSFDMUPIHVCAMR-UHFFFAOYSA-N
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Description

N-(4-Cyanobenzyl)-3,3,3-trifluoropropanamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties. The compound features a cyanobenzyl group attached to a trifluoropropanamide backbone, which imparts distinct chemical and physical characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Cyanobenzyl)-3,3,3-trifluoropropanamide typically involves the reaction of 4-cyanobenzylamine with 3,3,3-trifluoropropanoyl chloride. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted at room temperature to ensure high yield and purity of the product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve the efficiency of the process. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-(4-Cyanobenzyl)-3,3,3-trifluoropropanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-cyanobenzoic acid.

    Reduction: Formation of 4-aminobenzyl-3,3,3-trifluoropropanamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-Cyanobenzyl)-3,3,3-trifluoropropanamide has several applications in scientific research:

Mechanism of Action

The mechanism by which N-(4-Cyanobenzyl)-3,3,3-trifluoropropanamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biochemical outcomes. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-Cyanobenzyl)-3,3,3-trifluoropropanamide is unique due to its combination of the cyanobenzyl and trifluoropropanamide groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents and advanced materials.

Properties

Molecular Formula

C11H9F3N2O

Molecular Weight

242.20 g/mol

IUPAC Name

N-[(4-cyanophenyl)methyl]-3,3,3-trifluoropropanamide

InChI

InChI=1S/C11H9F3N2O/c12-11(13,14)5-10(17)16-7-9-3-1-8(6-15)2-4-9/h1-4H,5,7H2,(H,16,17)

InChI Key

NSFDMUPIHVCAMR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CNC(=O)CC(F)(F)F)C#N

Origin of Product

United States

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